2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C20H20Cl3NO3 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl3NO3/c21-15-5-7-17(8-6-15)27-13-20(25)24(12-18-2-1-9-26-18)11-14-3-4-16(22)10-19(14)23/h3-8,10,18H,1-2,9,11-13H2 |
InChI Key |
OYXBTXKXOMIFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. For example:
HATU/DIPEA Activation
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF is preferred for sterically hindered amines:
-
Procedure :
-
Advantage : Higher yields (up to 66%) compared to carbodiimide methods.
Alkylation for Tetrahydrofuran Moieties
Introducing the THF group requires alkylation of intermediates:
Nucleophilic Substitution
Reductive Amination
An alternative route uses sodium cyanoborohydride to reduce imines formed between aldehydes and THF-derived amines:
-
Example :
Optimization Parameters
Critical factors influencing reaction efficiency:
Analytical Characterization
Final compounds are validated via:
-
NMR Spectroscopy :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit promising anticancer properties. For instance, derivatives of chlorophenoxy compounds have been investigated for their ability to inhibit the ATF4 pathway, which is crucial in cancer cell survival under stress conditions. These compounds may offer therapeutic strategies against various cancers by targeting this pathway .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The presence of the chlorophenoxy group is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes .
Neuroprotective Effects
Research indicates that compounds with similar structures may also possess neuroprotective effects. They could be beneficial in treating neurodegenerative diseases by modulating stress responses in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and other disorders linked to protein misfolding .
Synthetic Pathways
The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can be achieved through several methods:
- Starting Materials : The synthesis typically begins with readily available chlorophenol derivatives.
- Reactions : Key reactions include nucleophilic substitutions and acylation processes that incorporate the tetrahydrofuran moiety.
- Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Chlorophenoxy-Acetamide Derivatives
a) RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)ethyl)Acetamide)
- Key Differences : Replaces the THF-methyl group with a p-tolylthioethyl chain.
- Implications : The sulfur atom in the thioether may improve lipophilicity but reduce metabolic stability compared to the THF group in the target compound .
b) WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(1H-1,2,4-Triazol-3-yl)Acetamide)
- Key Differences : Lacks the dichlorobenzyl and THF-methyl groups; instead, it has a triazole ring.
- Implications : WH7 acts as a synthetic auxin, inducing plant growth via auxin receptor interactions. The absence of bulky substituents in WH7 may limit its selectivity for mammalian targets compared to the target compound .
c) ISRIB-A5 (2-(4-Chlorophenoxy)-N-[(1s,3s)-3-[2-(4-Chlorophenoxy)Acetamido]Cyclobutyl]Acetamide)
Dichlorobenzyl-Substituted Analogs
a) Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
- Key Differences : Replaces the THF-methyl group with a 4-methylpyridinyl moiety.
- Implications : The pyridine ring facilitates hydrogen bonding with proteins (e.g., SARS-CoV-2 main protease), suggesting antiviral applications. The dichlorobenzyl group in the target compound may enhance hydrophobic interactions .
b) Antiviral Thiazole Derivatives ()
Enzyme Inhibition
- Target Compound : The dichlorobenzyl and THF-methyl groups may target cytochrome P450 or kinases, though specific data are lacking.
- ISRIB-A5: Inhibits eIF2B, rescuing cellular stress responses. The dual chlorophenoxy groups are critical for dimerization and activity .
- WH7 : Induces auxin-like gene expression in plants, with IC50 values in the µM range .
Pharmacokinetic Considerations
- THF-Methyl Group : Likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzyl or pyridinyl).
- Metabolism : Chlorinated aromatics may slow hepatic clearance but increase toxicity risks. The THF ring could undergo oxidative metabolism .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure with the following components:
- Chlorophenoxy group : Known for its herbicidal properties.
- Dichlorobenzyl moiety : Often associated with antibacterial and antifungal activities.
- Tetrahydrofuran ring : Contributes to the compound's solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound, PPOAC-Bz , demonstrated a strong inhibitory effect on osteoclastogenesis, altering the expression of osteoclast-specific genes and preventing bone resorption in vitro and in vivo .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PPOAC-Bz | HCT116 | 15 | Induces apoptosis and cell cycle arrest |
| PPOAC-Bz | A549 | 20 | Inhibits DNA/RNA synthesis |
| 2-(4-chlorophenoxy) acetamide | K562 | 18 | Alters mRNA expression of osteoclast markers |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown to halt the cell cycle in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, particularly in sensitive cancer cell lines, by modulating key signaling pathways such as NFATc1 .
Study on Osteoclastogenesis
In a study focusing on bone resorption, PPOAC-Bz was tested on bone marrow macrophages (BMMs). The results showed that treatment with this compound significantly inhibited the formation of mature osteoclasts. The study utilized both in vitro and in vivo models, demonstrating that PPOAC-Bz could effectively prevent OVX-induced bone loss by suppressing osteoclast activity .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other chlorinated phenoxy derivatives. The findings indicated that while many derivatives exhibited some level of cytotoxicity, 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide showed enhanced selectivity towards cancer cells compared to non-malignant cells, suggesting its potential as a targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 4-chlorophenoxyacetic acid with 2,4-dichlorobenzylamine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 2 : N-alkylation of the intermediate with tetrahydrofuran-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF) at 60–80°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How can structural and physicochemical properties of this compound be characterized to ensure batch consistency?
- Methodological Answer :
- Structural Confirmation : Use NMR (¹H, ¹³C, DEPT-135) to verify substituent positions, especially distinguishing between N-alkylation sites on the tetrahydrofuran and benzyl groups .
- Physicochemical Profiling :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol.
- Stability : Assess hydrolytic stability under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions via HPLC over 24–72 hours .
- LogP : Determine experimentally using reversed-phase HPLC (C18 column) with a methanol/water gradient .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : If conflicting results arise (e.g., enzyme inhibition vs. no cellular activity), validate using:
- Biochemical Assays : Measure direct target engagement (e.g., fluorescence polarization for binding affinity).
- Cellular Assays : Use CRISPR-engineered cell lines to isolate off-target effects .
- Data Triangulation : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, primary cells) to identify context-dependent activity .
- Replication : Ensure consistency in solvent (e.g., DMSO concentration ≤0.1%) and cell passage number to minimize variability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target receptor?
- Methodological Answer :
- Core Modifications :
- Phenoxy Group : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen-dependent steric/electronic effects .
- Benzyl Group : Introduce methyl or methoxy substituents at the 2,4-dichlorobenzyl position to evaluate steric hindrance .
- Functional Assays :
- Competitive Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonist) to quantify affinity shifts.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational design .
Q. What experimental approaches can elucidate the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF .
- Toxicity Screening :
- Cytotoxicity : Assess in HepG2 cells (MTT assay) and primary hepatocytes (LDH release).
- Genotoxicity : Conduct Ames test (TA98 strain) and Comet assay .
- Cross-Species Comparison : Compare metabolic pathways in mouse, rat, and human microsomes to predict in vivo clearance .
Key Research Recommendations
- Prioritize stereochemical analysis if the tetrahydrofuran ring introduces chirality, as enantiomers may exhibit divergent bioactivity .
- Explore prodrug strategies (e.g., esterification of the acetamide) to enhance oral bioavailability .
- Validate target engagement in patient-derived xenograft (PDX) models for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
